Butyl 4-hydroxy-3-iodobenzoate
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Overview
Description
Butyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a butyl ester group, and the meta position is substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-hydroxy-3-iodobenzoate typically involves the esterification of 4-hydroxy-3-iodobenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming butyl 4-oxo-3-iodobenzoate.
Reduction: The iodine atom in the compound can be reduced to a hydrogen atom, resulting in the formation of butyl 4-hydroxybenzoate.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Butyl 4-oxo-3-iodobenzoate.
Reduction: Butyl 4-hydroxybenzoate.
Substitution: Various substituted butyl 4-hydroxybenzoates depending on the nucleophile used.
Scientific Research Applications
Butyl 4-hydroxy-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Butyl 4-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Butyl 4-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Methyl 4-hydroxy-3-iodobenzoate: Similar structure but with a methyl ester group instead of a butyl ester group, affecting its solubility and reactivity.
Ethyl 4-hydroxy-3-iodobenzoate: Similar structure but with an ethyl ester group, which also affects its chemical properties.
Uniqueness: Butyl 4-hydroxy-3-iodobenzoate is unique due to the presence of both the iodine atom and the butyl ester group. This combination provides distinct reactivity and solubility properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
butyl 4-hydroxy-3-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)8-4-5-10(13)9(12)7-8/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGUZTFKHIQDJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633956 |
Source
|
Record name | Butyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15126-09-7 |
Source
|
Record name | Butyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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